molecular formula C19H22ClN3O2S B7007093 N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide

N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide

Cat. No.: B7007093
M. Wt: 391.9 g/mol
InChI Key: LCVPAEWCQYJKMD-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-12-4-3-5-13(2)23(12)19(25)16-8-14(20)6-7-17(16)22-18(24)9-15-10-26-11-21-15/h6-8,10-13H,3-5,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVPAEWCQYJKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CC3=CSC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then coupled through various chemical reactions. Common synthetic routes include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Thiazole Ring Synthesis: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis method.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole rings with the aromatic core, typically using reagents like coupling agents and catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide: shares structural similarities with other compounds containing piperidine and thiazole rings.

    This compound: is unique due to its specific substitution pattern and the combination of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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